N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c17-14(15-12-2-5-18-6-3-12)16-7-13(8-16)20-10-11-1-4-19-9-11/h11-13H,1-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJUIUPJTZRYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its azetidine core, which is modified with oxan and oxolan substituents. The structural formula can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight are crucial for understanding its pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve modulation of specific biological pathways. Preliminary studies suggest that it may act as a selective modulator of certain receptors or enzymes, which could lead to therapeutic effects in various diseases.
Anticancer Potential
Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer activities. For instance, compounds similar to N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine have shown efficacy against hepatocellular carcinoma (HCC) through mechanisms involving apoptosis induction and mitochondrial homeostasis maintenance .
Table 1: Anticancer Activity Comparison
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SL44 | 3.1 | HsClpP agonist |
| N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine | TBD | TBD |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Research indicates that modifications to the azetidine structure can enhance antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus .
Table 2: Antibacterial Activity
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1771 | 8–16 | Staphylococcus aureus |
| Compound 13 | 0.5–1 | Bacillus subtilis |
Study on Hepatocellular Carcinoma
A notable study investigated the effects of a related azetidine derivative on HCC cell lines. The compound induced significant apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Study on Antimicrobial Resistance
Another study explored the effectiveness of azetidine derivatives against antibiotic-resistant bacteria. Results showed enhanced activity compared to standard treatments, suggesting a novel approach to combatting resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: azetidine rings , oxolane/tetrahydropyran substituents , and carboxamide linkages . Below is a comparative analysis using data from analogous compounds in the literature.
Azetidine-Containing Compounds
For example:
- N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (e.g., compounds 3a-l in ) incorporate azetidine-like thiazolidinone rings. These compounds exhibit antimicrobial activity, with substituents on the azetidine ring influencing potency. The target compound’s [(oxolan-3-yl)methoxy] group may enhance solubility compared to the chromen-7-yloxy substituents in this class .
Oxolane/Tetrahydropyran-Substituted Compounds
The oxolane (tetrahydrofuran) and tetrahydropyran moieties are common in bioactive molecules due to their ability to mimic carbohydrate structures and improve pharmacokinetics. Examples include:
- PC945 (): A triazole antifungal agent with a tetrahydropyran-linked triazole group. PC945’s optimized inhaled delivery and minimal systemic exposure highlight the role of tetrahydropyran in balancing lipophilicity and solubility. The target compound’s oxan-4-yl group may similarly enhance tissue penetration .
- Vandetanib (): A quinazoline kinase inhibitor with a piperidinylmethoxy group. While structurally distinct, its use of cyclic ether substituents underscores their utility in modulating target engagement and metabolic stability .
Carboxamide-Linked Compounds
Carboxamide groups are pivotal in hydrogen bonding and target interactions. For instance:
- Lapatinib (): Features a dimethylamino-but-enamide side chain.
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
